C646 is a synthetic small molecule identified as a potent inhibitor of the histone acetyltransferase p300. It has been characterized for its ability to selectively inhibit the acetylation activity of p300, a transcriptional co-activator that plays a crucial role in various cellular processes, including gene expression and chromatin remodeling. The compound is recognized for its potential applications in cancer therapy and inflammation regulation due to its effects on histone modifications and signaling pathways.
C646 belongs to the class of pyrazolone-containing compounds and is categorized as a histone acetyltransferase inhibitor. Its mechanism of action involves competitive inhibition of the p300 enzyme, which impacts various physiological and pathological processes, including cancer progression and inflammatory responses .
The synthesis of C646 typically involves multi-step organic reactions that integrate pyrazolone derivatives. A common synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity towards the desired product. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of C646.
C646's molecular structure features a pyrazolone ring with specific substituents that facilitate its interaction with the p300 enzyme. The compound's structural formula can be represented as follows:
C646 primarily engages in competitive inhibition of p300's histone acetyltransferase activity. Key reactions include:
The inhibition constant (Ki) for C646 against p300 is reported at approximately 400 nM, with an IC50 value of 1.6 μM in vitro assays. These values indicate a strong affinity for the target enzyme compared to other histone acetyltransferases .
C646 exerts its effects primarily through the inhibition of p300-mediated acetylation processes:
Experimental studies have demonstrated that C646 can radiosensitize non-small cell lung carcinoma cells by enhancing mitotic catastrophe through disruption of G2 checkpoint maintenance during cell division .
C646 has garnered attention for its potential scientific applications:
C646 (4-(4-((5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl)methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid) is a pyrazolone-containing small molecule inhibitor that binds competitively to the active site of the p300/CREB-binding protein (CBP) histone acetyltransferase domain. Structural analyses reveal that C646 adopts a Z-isomer conformation when bound to p300, forming critical hydrogen bonds with residues in the catalytic core. Specifically, oxygen atoms of C646 interact with side chains of Thr1411, Tyr1467, Trp1466, and Arg1410 within the cofactor-binding pocket [4] [10]. These interactions sterically hinder acetyl-coenzyme A (Ac-CoA) binding and disrupt substrate recognition. The inhibitor’s aromatic rings further stabilize its position through hydrophobic interactions with Phe1459 and Phe1503, explaining its high binding affinity [4] [5] [10].
Mutagenesis studies demonstrate the sensitivity of C646 binding to point mutations in these residues. For example, the Y1467F mutation increases the half maximal inhibitory concentration (IC₅₀) of C646 from 1.6 μM to 7 μM, while the T1411A mutation elevates it to 3.4 μM [4]. This residue-specific dependency confirms the precision of C646’s binding mode and underpins its selectivity for p300/CBP over other HAT families like Gcn5/PCAF or MYST [5] [10].
Table 1: Impact of p300 Mutations on C646 Inhibition
Mutant p300 | IC₅₀ (μM) | Fold Change vs. Wild-Type |
---|---|---|
Wild-Type | 1.6 | 1.0× |
T1411A | 3.4 | 2.1× |
Y1467F | 7.0 | 4.4× |
W1466F | 5.0 | 3.1× |
R1410A | 2.5 | 1.6× |
Data derived from recombinant enzyme assays [4].
C646 functions as a competitive antagonist of Ac-CoA binding, with a dissociation constant (Kᵢ) of 400 nM against p300 [2] [4] [5]. Its inhibition kinetics follow classic Michaelis-Menten models, where increasing C646 concentrations elevate the apparent Michaelis constant (Kₘ) for Ac-CoA without affecting maximal reaction velocity (Vₘₐₓ) [5]. This mechanism allows C646 to effectively suppress p300-mediated acetylation even in cellular environments with variable Ac-CoA concentrations.
The IC₅₀ of C646 varies between in vitro and cellular systems:
This discrepancy arises from factors such as cell permeability, intracellular Ac-CoA levels, and competing off-target effects (discussed in Section 1.3). Despite this, C646 retains selectivity among HATs, showing minimal inhibition of PCAF (IC₅₀ > 80 μM) or Gcn5 at concentrations below 20 μM [5] [8].
Table 2: Kinetic Parameters of C646 Against p300
Parameter | Value | Experimental Context |
---|---|---|
Kᵢ | 400 nM | Recombinant p300 HAT domain |
IC₅₀ (enzyme) | 1.6 μM | Recombinant p300 HAT domain |
IC₅₀ (cellular) | 5–30 μM | Macrophages, cancer cell lines |
Selectivity (vs. PCAF) | >50-fold | Enzyme assays |
A paradoxical observation emerged from mass spectrometry analyses of histone modifications in RAW264.7 macrophages treated with C646: low concentrations (1–5 μM) reduced global histone H4 acetylation as expected, but elevated acetylation at histone H3 lysines 18 and 23 (H3K18ac/H3K23ac) [1] [3] [8]. This counterintuitive increase suggested compensatory mechanisms or off-target modulation of other epigenetic enzymes.
Further investigation revealed that at concentrations ≥7 μM, C646 non-selectively inhibits class I/II histone deacetylases (HDACs) [1] [3]. Structural analyses indicate that C646’s benzoic acid moiety resembles the zinc-chelating hydroxamate group of HDAC inhibitors (e.g., SAHA). This similarity enables C646 to chelate zinc ions in HDAC catalytic sites, albeit with lower affinity (IC₅₀ for HDACs: ~7–20 μM) [1] [8]. Consequently:
This dual activity complicates the interpretation of cellular phenotypes attributed solely to p300 inhibition and necessitates cautious dose selection in experimental designs.
C646 exerts context-dependent effects on histone acetylation, influenced by cell type, concentration, and biological stimuli:
In disease models, these modifications drive functional outcomes:
Table 3: Differential Effects of C646 on Histone Acetylation Sites
Acetylation Site | Effect of C646 | Biological Consequence |
---|---|---|
H4K5/K8/K12/K16 | ↓↓↓ | Chromatin condensation |
H3K9 | ↓ (cancer) | Cell cycle arrest (G2/M) |
H3K18 | ↑ (macrophages) | Inflammatory gene modulation |
H3K23 | ↑ (macrophages) | Inflammatory gene modulation |
H3K27 | ↓ (cancer/fibrosis) | Suppression of TGF-β1, CCNB1 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0